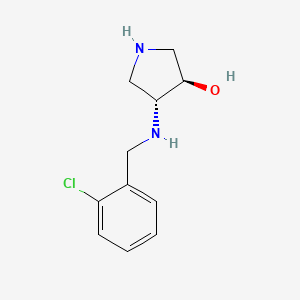

(3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol

Description

(3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of the 2-chlorobenzyl group and the amino functionality in this compound suggests potential biological activity and applications in medicinal chemistry.

Properties

Molecular Formula |

C11H15ClN2O |

|---|---|

Molecular Weight |

226.70 g/mol |

IUPAC Name |

(3R,4R)-4-[(2-chlorophenyl)methylamino]pyrrolidin-3-ol |

InChI |

InChI=1S/C11H15ClN2O/c12-9-4-2-1-3-8(9)5-14-10-6-13-7-11(10)15/h1-4,10-11,13-15H,5-7H2/t10-,11-/m1/s1 |

InChI Key |

LEKVLLHWXIJCJI-GHMZBOCLSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)NCC2=CC=CC=C2Cl |

Canonical SMILES |

C1C(C(CN1)O)NCC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 2-chlorobenzylamine.

Formation of Intermediate: The pyrrolidine is first protected to prevent unwanted reactions. The 2-chlorobenzylamine is then reacted with the protected pyrrolidine under suitable conditions to form an intermediate.

Deprotection and Purification: The intermediate is deprotected to yield the final product, this compound. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and solvent conditions to ensure high yield and purity.

Continuous Flow Synthesis: Industrial production may utilize continuous flow synthesis to enhance efficiency and reduce production costs.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from its hydroxyl (-OH) and amino (-NH₂) groups, as well as the chlorobenzyl substituent. Common reactions include:

Oxidation

The hydroxyl group can be oxidized to form carbonyl-containing derivatives (e.g., ketones or aldehydes) using reagents like potassium permanganate (KMnO₄) .

Reduction

The amino group or oxidized carbonyl groups may undergo reduction using reagents such as lithium aluminum hydride (LiAlH₄) .

Acylation

The amino group is susceptible to acylation reactions, forming amides upon reaction with carboxylic acids or acid chlorides .

Substitution Reactions

The chlorobenzyl group’s chlorine atom can participate in nucleophilic aromatic substitution, depending on the directing effects of adjacent substituents .

Coupling Reaction

The formation of the amino-pyrrolidine bond involves nucleophilic attack by the pyrrolidine’s nitrogen on the chlorobenzylamine’s carbonyl group, facilitated by coupling agents like EDC·HCl and HOBt .

Annulation Reactions

In related systems, pyrrolidine derivatives undergo [3+3] or [4+2] annulation with alkylidene oxindoles under catalytic conditions (e.g., squaramide catalysts). These reactions form complex heterocyclic structures via vinylogous dienolate intermediates .

Impact of Substituent Modifications

Structural modifications, such as replacing the hydroxyl group or altering the chlorobenzyl substituent, significantly affect biological activity. For example, removal of the hydroxyl group in analogous compounds reduces potency at κ opioid receptors by up to 40-fold .

| Modification | Kₐ (κ receptor, nM) | Selectivity (μ/κ) |

|---|---|---|

| Hydroxyl group retained | 0.024 | 370 |

| Hydroxyl replaced by H | 4.3 | 3.7 |

This demonstrates the critical role of functional groups in determining reactivity and biological efficacy .

Scientific Research Applications

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving pyrrolidine derivatives.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(3R,4R)-4-((2-Bromobenzyl)amino)pyrrolidin-3-ol: Similar structure with a bromine atom instead of chlorine.

(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol: Similar structure with a fluorine atom instead of chlorine.

(3R,4R)-4-((2-Methylbenzyl)amino)pyrrolidin-3-ol: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the 2-chlorobenzyl group in (3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol may confer unique properties, such as specific binding affinity to certain biological targets or distinct reactivity in chemical reactions. These unique features can make the compound valuable for specific applications in research and industry.

Biological Activity

(3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol is a chiral pyrrolidine derivative that has garnered interest due to its potential pharmacological applications. This compound's structural features suggest it may interact with various biological targets, making it a candidate for therapeutic development in areas such as neuropharmacology and oncology.

Research indicates that compounds similar to this compound exhibit biological activity through several mechanisms:

- Inhibition of Nitric Oxide Synthase : Compounds in this class have been evaluated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. The inhibition of nNOS can modulate neuroinflammatory responses and provide neuroprotective effects .

- Anticancer Properties : Certain derivatives have shown promising results in cancer cell lines, suggesting that they may induce apoptosis or inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways .

Table 1: Summary of Biological Activities

Case Study 1: nNOS Inhibition

A study conducted by researchers demonstrated that this compound and its analogs effectively inhibited nNOS activity in vitro. The results indicated a dose-dependent reduction in nitric oxide levels, which correlated with the structural modifications made to the pyrrolidine ring. This suggests that the chirality and substituents significantly influence the compound's efficacy as an nNOS inhibitor .

Case Study 2: Anticancer Activity

In another investigation, a series of pyrrolidine derivatives, including this compound, were tested against various cancer cell lines. The compound exhibited significant cytotoxicity against breast and lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. The structure–activity relationship highlighted that the chlorobenzyl group enhances the compound's interaction with cellular targets involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for achieving high enantiomeric purity in (3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol?

- Methodology :

- Asymmetric 1,3-Dipolar Cycloaddition : Utilize chiral auxiliaries or catalysts to control stereochemistry. For example, a scalable synthesis of (3R,4R)-pyrrolidine derivatives was achieved using methanol as a solvent and potassium carbonate to optimize enantioselectivity .

- Redox-Neutral α-C-H Functionalization : Start from commercially available pyrrolidin-3-ol derivatives. A monoprotected p-quinone can generate an N-aryliminium ion intermediate, enabling nucleophilic addition with boronic acids to yield cis-2-substituted pyrrolidin-3-ols .

- Critical Parameters : Reaction temperature (e.g., 0°C for cycloaddition), solvent polarity, and catalyst loading (e.g., palladium for cross-coupling) influence stereochemical outcomes.

Q. How can the stereochemical configuration of this compound be confirmed?

- Analytical Techniques :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for related (3R,4R)-pyrrolidine-3,4-diol derivatives in enzyme co-crystal structures .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and Nuclear Overhauser Effect (NOE) correlations to verify cis/trans relationships in the pyrrolidine ring .

Q. What reaction conditions optimize yield in multi-step syntheses of this compound?

- Key Findings :

- Catalytic Systems : Palladium acetate with tert-butyl XPhos ligand in tert-butanol at 40–100°C improves coupling efficiency in arylations .

- Purification Strategies : Use ammonium hydroxide in acetone (60°C, 2h) to precipitate intermediates, achieving >90% yield in salt formation steps .

Advanced Research Questions

Q. How can transition state (TS) analogs of this compound be designed to study DNA repair glycosylases?

- Rational Design :

- TS Mimicry : Replace the scissile glycosidic bond with a stable pyrrolidine scaffold. For example, (3R,4R)-1-benzyl-(hydroxymethyl)pyrrolidin-3-ol mimics the oxacarbenium ion transition state, achieving sub-nanomolar values with formamidopyrimidine glycosylase (Fpg) .

- Retrosynthetic Planning : Start from a common precursor like (3R,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-ol, modifying substituents to probe enzyme active-site interactions .

- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for BER glycosylases .

Q. How can contradictions in reaction yields during scale-up be resolved?

- Troubleshooting Approaches :

- Parameter Screening : Test solvent alternatives (e.g., DMF vs. toluene) and catalyst loadings to mitigate steric hindrance from the 2-chlorobenzyl group .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust reaction stoichiometry .

Q. What mechanisms underlie the compound’s interaction with base excision repair (BER) glycosylases?

- Biochemical Insights :

- Substrate Recognition : The 2-chlorobenzyl group enhances hydrophobic interactions with enzyme pockets, as shown in hOGG1 binding studies .

- Catalytic Inhibition : The pyrrolidine ring’s rigidity restricts conformational flexibility, mimicking the transition state and stalling enzyme turnover .

- Experimental Validation : Co-crystallization with hNEIL1 revealed hydrogen bonding between the hydroxyl group and active-site glutamic acid residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.